2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-21-18-10-6-5-9-17(18)20-19(21)22-11-13-23(14-12-22)26(24,25)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFZVFCAONOGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole represents a significant class of pharmacologically active molecules, particularly in the context of antihistaminic and anticancer activities. This article explores its biological activity, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a benzylsulfonyl group attached to a piperazine moiety and a benzimidazole core. This structural arrangement is critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antihistaminic Activity
Research has shown that compounds in the benzimidazole class exhibit significant H1-antihistaminic activity. In vitro and in vivo studies have demonstrated that derivatives with piperazine substitutions can effectively block histamine receptors, leading to potential therapeutic applications in allergic conditions.
- Efficacy : Some derivatives have been found to be more potent than established antihistamines like chlorpheniramine maleate, showcasing a promising therapeutic profile .
2. Anticancer Properties
Recent studies indicate that similar compounds have selective antiproliferative effects against various cancer cell lines. For instance, compounds with hydroxamic acid functionalities have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial in regulating gene expression associated with cancer progression.
- Mechanism : The inhibition of HDAC6, in particular, has been linked to the induction of cell cycle arrest and apoptosis in cancer cells, suggesting a viable pathway for anticancer drug development .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. The presence and position of substituents on the piperazine and benzimidazole rings significantly influence their pharmacological profiles.
| Substituent | Position | Biological Activity |
|---|---|---|
| Benzylsulfonyl | 4 | Enhanced antihistaminic activity |
| Hydroxamic Acid | Para | Selective HDAC6 inhibition |
| Methyl Group | 1 | Increased lipophilicity and receptor binding |
Case Study 1: Antihistaminic Evaluation
A series of 2-(4-substituted-1-piperazinyl)benzimidazoles were synthesized and evaluated for their H1-antihistaminic properties. One notable compound exhibited an IC50 value significantly lower than that of traditional antihistamines, indicating superior efficacy .
Case Study 2: Cancer Cell Line Studies
In a study involving lung cancer cell lines, compounds similar to this compound were tested for their ability to inhibit cell proliferation. Results indicated that these compounds could induce S-phase arrest while selectively targeting cancer cells over normal cells .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has shown promise against various bacterial strains and fungi. For instance, derivatives with similar structures have been tested for their Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, revealing effective antibacterial activity comparable to standard antibiotics .
Antiviral Properties
Benzimidazole derivatives are also being explored for their antiviral potential. Compounds related to 2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole have been evaluated for their efficacy against viruses such as Hepatitis C Virus (HCV). These studies highlight the importance of structural modifications in enhancing antiviral potency, suggesting that the sulfonyl group may play a crucial role in bioactivity .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been documented extensively. Research indicates that compounds with similar structures can significantly inhibit pro-inflammatory cytokines and nitric oxide production in vitro. This suggests that this compound may possess similar anti-inflammatory capabilities, making it a candidate for further investigation in inflammatory disease models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of benzimidazole derivatives. The presence of the piperazine ring and the benzylsulfonyl moiety are critical for enhancing the bioactivity of the compound. Modifications at specific positions on the benzimidazole scaffold can lead to improved efficacy and selectivity against target pathogens or receptors .
Case Studies
- Antibacterial Activity Evaluation : A study evaluated a series of benzimidazole derivatives, including those structurally related to this compound. Results showed that certain modifications led to compounds with MIC values significantly lower than standard antibiotics, indicating enhanced antibacterial properties .
- Antiviral Screening : In another study focusing on HCV, derivatives were synthesized and screened for NS5A inhibitory activity. The results indicated that modifications to the piperazine ring improved binding affinity and antiviral activity, suggesting potential therapeutic applications in treating viral infections .
- Anti-inflammatory Studies : A recent investigation into anti-inflammatory effects demonstrated that compounds with similar structures effectively reduced inflammation markers in animal models. This underscores the potential of this compound as a therapeutic agent in inflammatory conditions .
Comparison with Similar Compounds
(a) 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a)
- Key Feature: Ethanol substituent on piperazine.
- Synthesis: Nucleophilic substitution of 1-methyl-2-(methylthio)-1H-benzimidazole with 2-(4-methylpiperazin-1-yl)ethanol in ethanol .
- Differentiator : The hydroxyl group enhances hydrophilicity compared to the benzylsulfonyl group in the target compound.
(b) 2-(4-Methoxyphenylthio)-1-methyl-1H-benzo[d]imidazole (3s)
(c) 1-(4-(2-(4-tert-Butylphenyl)-1H-benzo[d]imidazol-4-yl)piperazin-1-yl)-6-chlorohexan-1-one (2e)
- Key Feature: Chlorohexanone and tert-butylphenyl groups.
- Synthesis : SNAr reaction with tert-butylphenyl-substituted benzimidazole .
- Differentiator : Bulky tert-butylphenyl group may hinder target binding compared to the planar benzylsulfonyl group.
Pharmacological Comparison
Anticancer Activity
- Target Compound : The benzylsulfonyl group may enhance interactions with kinase ATP-binding pockets or DNA topoisomerases, as seen in sulfonamide-based anticancer agents .
Antimicrobial Activity
- Compound 5a: Demonstrated antimicrobial efficacy due to the ethanol-piperazine linkage, which may disrupt bacterial membrane integrity .
- Ketoconazole (imidazole derivative): Highlights the role of piperazine in antifungal activity via cytochrome P450 inhibition .
Antifungal Activity
- 3s (thioether analog): Increased lipophilicity may improve penetration into fungal cell membranes, similar to allylamine antifungals .
Physicochemical Properties
| Compound | Key Substituent | LogP* | Solubility (Predicted) | Stability |
|---|---|---|---|---|
| Target Compound | Benzylsulfonyl | ~2.5 | Moderate (polar group) | High (stable sulfonyl) |
| 5a | Piperazinyl-ethanol | ~1.8 | High (hydroxyl group) | Moderate |
| 3s | Methoxyphenylthio | ~3.2 | Low (lipophilic) | Moderate (oxidation-sensitive thioether) |
| 2e | tert-Butylphenyl/chlorohexanone | ~4.0 | Very low | High |
*LogP values estimated via analogy to similar compounds.
Q & A
Q. What are the optimal synthetic routes for 2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
- Step 2 : Introduction of the piperazine-sulfonyl moiety through nucleophilic substitution or coupling reactions. For example, benzylsulfonyl chloride reacts with piperazine intermediates in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Step 3 : Methylation at the 1-position of the benzimidazole using methyl iodide or dimethyl sulfate in basic media .
Key considerations : Solvent polarity (DMF vs. THF), temperature control, and stoichiometric ratios significantly impact purity and yield (reported yields: 45–70%) .
Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?
- ¹H/¹³C NMR : The benzimidazole aromatic protons appear as multiplets at δ 7.2–8.0 ppm, while the piperazine N–CH₂ groups resonate at δ 2.5–3.5 ppm. The benzylsulfonyl group shows characteristic peaks for CH₂–SO₂ at δ 4.1–4.3 ppm (¹H) and 55–60 ppm (¹³C) .
- Mass Spectrometry (MS) : ESI-MS typically exhibits [M+H]⁺ peaks corresponding to the molecular formula C₁₉H₂₁N₄O₂S (calculated m/z: 393.14) .
Methodological tip : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH in benzimidazole) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
- Solubility limitations : Poor aqueous solubility may reduce apparent activity. Use co-solvents like DMSO (<1% v/v) or formulate with cyclodextrins .
- Structural analogs : Substitutions on the benzylsulfonyl group (e.g., electron-withdrawing vs. donating groups) drastically alter target affinity. For example, para-chloro analogs show 10-fold higher kinase inhibition than unsubstituted derivatives .
Resolution : Standardize assay protocols and perform structure-activity relationship (SAR) studies with controlled substituents .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets in kinases (e.g., CDK2 or EGFR). The benzylsulfonyl group often forms hydrogen bonds with Lys or Asp residues .
- MD simulations : Assess binding stability over 50–100 ns trajectories. Key metrics include RMSD (<2 Å) and free energy calculations (MM-PBSA) .
Experimental validation : Compare docking scores with enzymatic inhibition assays (IC₅₀) to refine predictive models .
Q. What methodologies address poor bioavailability in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the sulfonyl or piperazine positions to enhance membrane permeability .
- Nanocarriers : Encapsulate the compound in liposomes (size: 100–200 nm) or PLGA nanoparticles to improve plasma half-life .
- Metabolite tracking : Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte models, guiding structural optimizations .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) .
- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in piperazine ring conformation .
- Metabolomic Profiling : Combine high-resolution mass spectrometry with stable isotope labeling to track metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
